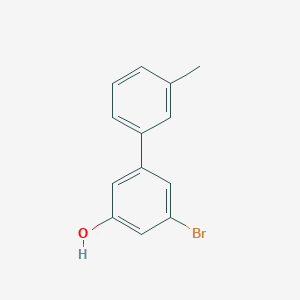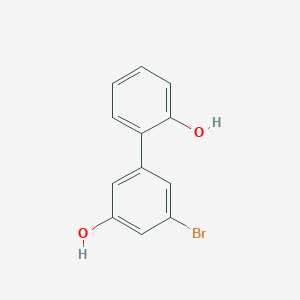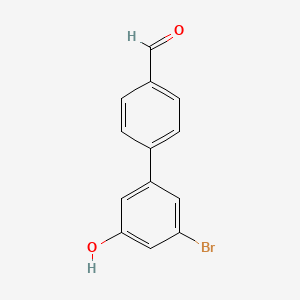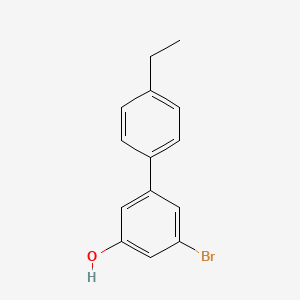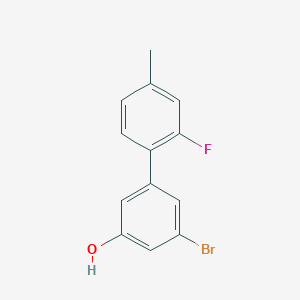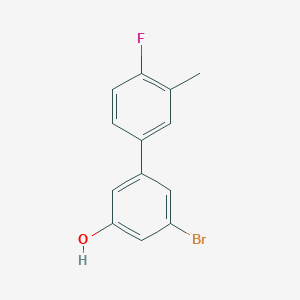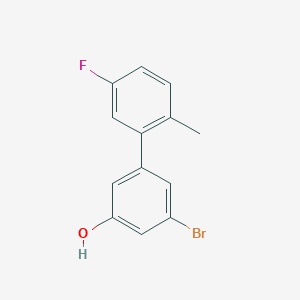
3-Bromo-5-(5-fluoro-2-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(5-fluoro-2-methylphenyl)phenol, 95% (3-Br-5-FMPP 95%) is a chemical compound that is used in the synthesis of organic molecules, such as pharmaceuticals, fragrances, and dyes. It is a colorless, crystalline solid with a faint, sweet odor. 3-Br-5-FMPP 95% is an important intermediate in the synthesis of several compounds, including pharmaceuticals, fragrances, and dyes. It can be used as a starting material in the synthesis of other compounds, such as 5-fluoro-2-methylphenylboronic acid and 5-fluoro-2-methylphenylboronic esters.
Mecanismo De Acción
3-Br-5-FMPP 95% is an intermediate in the synthesis of several compounds, including pharmaceuticals, fragrances, and dyes. It acts as a catalyst in the reaction of 5-fluoro-2-methylphenol (FMP) with bromine in the presence of a suitable catalyst, such as a tertiary amine. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction is carried out at a temperature of 80-100°C, with stirring, for a period of 1-2 hours.
Biochemical and Physiological Effects
3-Br-5-FMPP 95% is not known to have any biochemical or physiological effects, as it is not intended for use as a drug or therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Br-5-FMPP 95% in lab experiments include its high purity (95%), its stability, and its low cost. The main limitation of using 3-Br-5-FMPP 95% is its volatility, which can lead to the loss of the compound during the reaction.
Direcciones Futuras
-Further research into the use of 3-Br-5-FMPP 95% as a starting material in the synthesis of other compounds, such as 5-fluoro-2-methylphenylboronic acid and 5-fluoro-2-methylphenylboronic esters.
-Investigation into the potential use of 3-Br-5-FMPP 95% in the synthesis of fluorescent dyes for the study of biological processes.
-Exploration of the use of 3-Br-5-FMPP 95% in the synthesis of pharmaceuticals, fragrances, and dyes.
-Development of new catalysts and solvents for the reaction of 5-fluoro-2-methylphenol (FMP) with bromine in the presence of 3-Br-5-FMPP 95%.
-Investigation into the potential use of 3-Br-5-FMPP 95% as a catalyst in other organic synthesis reactions.
-Exploration of the use of 3-Br-5-FMPP 95% in the synthesis of other organic compounds.
-Investigation into methods for improving the stability and reducing the volatility of 3-Br-5-FMPP 95%.
Métodos De Síntesis
3-Br-5-FMPP 95% is synthesized by reaction of 5-fluoro-2-methylphenol (FMP) with bromine in the presence of a suitable catalyst, such as a tertiary amine. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction is carried out at a temperature of 80-100°C, with stirring, for a period of 1-2 hours. The product is then isolated by filtration and crystallization.
Aplicaciones Científicas De Investigación
3-Br-5-FMPP 95% is used in the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and dyes. It is also used as a starting material in the synthesis of other compounds, such as 5-fluoro-2-methylphenylboronic acid and 5-fluoro-2-methylphenylboronic esters. In addition, it is used in the synthesis of fluorescent dyes, which are used in the study of biological processes.
Propiedades
IUPAC Name |
3-bromo-5-(5-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-8-2-3-11(15)7-13(8)9-4-10(14)6-12(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEWVKMLUZXDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686381 |
Source


|
| Record name | 5-Bromo-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(5-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261900-32-6 |
Source


|
| Record name | 5-Bromo-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

